molecular formula C21H23N3O3 B11011014 7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one

7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one

Cat. No.: B11011014
M. Wt: 365.4 g/mol
InChI Key: JTWUVDNZAUBCRP-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one is a complex organic compound featuring a phthalazinone core substituted with methoxy groups and a phenylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of methoxy groups at the 7 and 8 positions. The phenylpyrrolidine moiety is then attached via a nucleophilic substitution reaction.

    Preparation of Phthalazinone Core: The phthalazinone core can be synthesized from phthalic anhydride and hydrazine hydrate under reflux conditions.

    Attachment of Phenylpyrrolidine: The final step involves the reaction of the methoxylated phthalazinone with 3-phenylpyrrolidine in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the phthalazinone core, potentially converting it to a dihydrophthalazinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrophthalazinone compounds.

Scientific Research Applications

Chemistry

In chemistry, 7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its interaction with biological targets. Research is ongoing to determine its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenylpyrrolidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxyphthalazinone: Lacks the phenylpyrrolidine moiety, making it less complex and potentially less active.

    2-Phenylpyrrolidin-1-ylmethylphthalazinone: Similar structure but without the methoxy groups, which may affect its reactivity and biological activity.

Uniqueness

7,8-Dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1(2H)-one is unique due to the combination of methoxy groups and the phenylpyrrolidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

7,8-dimethoxy-2-[(3-phenylpyrrolidin-1-yl)methyl]phthalazin-1-one

InChI

InChI=1S/C21H23N3O3/c1-26-18-9-8-16-12-22-24(21(25)19(16)20(18)27-2)14-23-11-10-17(13-23)15-6-4-3-5-7-15/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

JTWUVDNZAUBCRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC(C3)C4=CC=CC=C4)OC

Origin of Product

United States

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